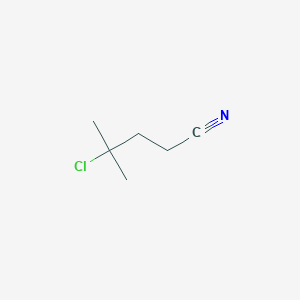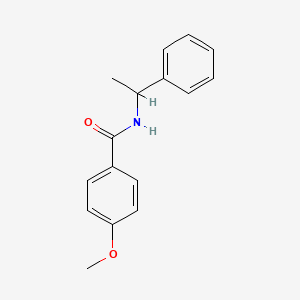
2-Methyl-4-(trifluoromethoxy)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” is also known as "[2-Methyl-4-(trifluoromethoxy)phenyl]methanol" . It is a chemical compound with the CAS number 261951-94-4 .
Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(trifluoromethoxy)benzyl alcohol” is C9H9F3O2. The molecular weight is 206.16 g/mol.Applications De Recherche Scientifique
Pharmaceuticals
2-Methyl-4-(trifluoromethoxy)benzyl alcohol: is utilized in the pharmaceutical industry primarily as an intermediate . The trifluoromethyl group within its structure is significant in medicinal chemistry due to its ability to enhance the bioactivity and metabolic stability of pharmaceutical compounds . This compound may be involved in the synthesis of drugs that contain the trifluoromethyl group, which is a common feature in FDA-approved drugs for various diseases and disorders .
Electronics
In the field of electronics, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could serve as a precursor for materials that require specific electronic properties. The trifluoromethoxy group can influence the electronic characteristics of materials, potentially making them suitable for use in electronic devices .
Agrochemicals
The compound’s role in agrochemicals is likely linked to the synthesis of more complex molecules that exhibit activity as pesticides or herbicides. The presence of fluorine atoms in agrochemicals is known to improve their effectiveness and environmental stability .
Catalysis
2-Methyl-4-(trifluoromethoxy)benzyl alcohol: may be used in catalysis research, particularly in studies involving the selective oxidation of benzyl alcohols to corresponding acids or aldehydes . Its structure could be beneficial in designing catalysts that promote such reactions with high selectivity and efficiency.
Material Science
In material science, this compound can contribute to the development of new materials with desired properties. The incorporation of fluorine atoms can result in materials with enhanced stability, resistance to degradation, and unique surface properties .
Chemical Synthesis
As a versatile chemical building block, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol is valuable in synthetic chemistry for constructing complex molecular architectures. It can be used to introduce the trifluoromethoxy phenyl moiety into target molecules, which can be crucial for the development of novel compounds with specific functions .
Analytical Research
In analytical research, this compound might be used as a standard or reference material in chromatographic or spectroscopic methods. Its well-defined structure allows for accurate identification and quantification in complex mixtures .
Life Sciences
In life sciences, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could be employed in biochemical studies, possibly as a reagent or a probe to understand biological processes. The compound’s unique chemical features might make it suitable for studying protein interactions, enzyme activities, or metabolic pathways .
Safety and Hazards
“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOXYUOUBCLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379588 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
261951-94-4 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)


![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)







![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)

